![molecular formula C18H24N2O3 B6640518 1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide, also known as CTDP1 inhibitor, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been found to have significant effects on the human body.
Mechanism of Action
1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide exerts its effects by inhibiting the activity of 1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide. This leads to the accumulation of phosphorylated RNA polymerase II, which in turn promotes the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Biochemical and physiological effects:
1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. It has also been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide. One area of research is the development of more potent and selective 1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide inhibitors. Another area of research is the investigation of the compound's effects on other types of cancer and its potential use in combination with other anticancer agents. Additionally, the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases warrant further investigation.
Synthesis Methods
The synthesis of 1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide has been described in several research articles. The most common method involves the reaction of 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with (1-hydroxycyclobutyl)methylamine in the presence of a coupling agent such as EDCI or HATU. The resulting compound is then purified by column chromatography to obtain the final product.
Scientific Research Applications
1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of 1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide, a phosphatase enzyme that plays a crucial role in RNA polymerase II transcription. 1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide is overexpressed in several types of cancer and has been implicated in the development and progression of these diseases.
properties
IUPAC Name |
1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-13-6-3-4-7-15(13)20-11-14(10-16(20)21)17(22)19-12-18(23)8-5-9-18/h3-4,6-7,14,23H,2,5,8-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWGXHWYSCRKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NCC3(CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide |
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